3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-Dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The presence of the chromen-2-one core, along with the dimethoxyphenyl and piperazine moieties, contributes to its unique chemical and pharmacological profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde, 4-methylpiperazine, and 4-methylcoumarin.
Formation of Intermediate: The first step involves the condensation of 3,4-dimethoxybenzaldehyde with 4-methylcoumarin under basic conditions to form an intermediate.
Etherification: The intermediate is then subjected to etherification with 2-(4-methylpiperazin-1-yl)ethanol in the presence of a suitable base like potassium carbonate.
Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the process, reducing the reaction time and improving safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the chromen-2-one core, converting it into dihydro derivatives.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
Oxidation: Quinones and related derivatives.
Reduction: Dihydrochromen-2-one derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, it has been studied for its potential anti-inflammatory and anticancer activities. The presence of the piperazine ring is known to enhance its interaction with biological targets, making it a promising candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their therapeutic potential. Studies have shown that it can inhibit certain enzymes and receptors involved in inflammatory and cancer pathways.
Industry
Industrially, it is used in the development of new materials with specific properties, such as enhanced stability and bioactivity. Its derivatives are also used in the formulation of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one involves its interaction with various molecular targets:
Enzyme Inhibition: It can inhibit enzymes like cyclooxygenase (COX), reducing the production of pro-inflammatory mediators.
Receptor Binding: The piperazine moiety allows it to bind to specific receptors, modulating their activity and leading to therapeutic effects.
Pathway Modulation: It can interfere with signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
3-(3,4-Dimethoxyphenyl)-4-methylcoumarin: Lacks the piperazine moiety, resulting in different biological activities.
4-Methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one: Lacks the dimethoxyphenyl group, affecting its interaction with biological targets.
Uniqueness
The combination of the chromen-2-one core, dimethoxyphenyl group, and piperazine moiety makes 3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-(4-methylpiperazin-1-yl)ethoxy)-2H-chromen-2-one unique. This structure allows for a broad range of biological activities and potential therapeutic applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(4-methylpiperazin-1-yl)ethoxy]chromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O5/c1-17-20-7-6-19(31-14-13-27-11-9-26(2)10-12-27)16-22(20)32-25(28)24(17)18-5-8-21(29-3)23(15-18)30-4/h5-8,15-16H,9-14H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGJRURYWOHAMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCN(CC3)C)C4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.